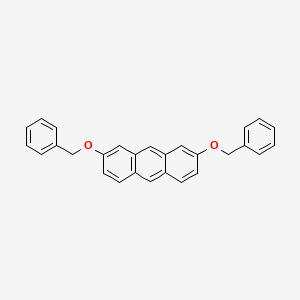

2,7-Bis(benzyloxy)anthracene

Description

Structure

3D Structure

Properties

CAS No. |

93245-50-2 |

|---|---|

Molecular Formula |

C28H22O2 |

Molecular Weight |

390.5 g/mol |

IUPAC Name |

2,7-bis(phenylmethoxy)anthracene |

InChI |

InChI=1S/C28H22O2/c1-3-7-21(8-4-1)19-29-27-13-11-23-15-24-12-14-28(18-26(24)16-25(23)17-27)30-20-22-9-5-2-6-10-22/h1-18H,19-20H2 |

InChI Key |

KYRUWIBNLHLDEC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=CC4=C(C=CC(=C4)OCC5=CC=CC=C5)C=C3C=C2 |

Origin of Product |

United States |

Molecular Design Principles and Structural Engineering of 2,7 Bis Benzyloxy Anthracene

Influence of Benzyloxy Substituents on Molecular Conformation and Architecture

The introduction of benzyloxy substituents (–O–CH₂–C₆H₅) at the 2,7-positions of the anthracene (B1667546) core profoundly influences the molecule's three-dimensional structure. Unlike simple, rigid substituents, the benzyloxy group possesses significant conformational flexibility due to the rotatable single bonds in the ether linkage (anthracene-C–O, C–O–CH₂, and O–CH₂–phenyl). This flexibility allows the bulky benzyl (B1604629) groups to adopt various spatial orientations relative to the planar anthracene core.

Stereochemical Aspects and Conformational Analysis in Substituted Anthracenes

In substituted anthracenes, conformational analysis reveals the energetic landscape associated with the rotation of substituent groups. aip.org For 2,7-Bis(benzyloxy)anthracene, the molecule can exist in conformations where the benzyl groups are on the same side (syn) or opposite sides (anti) of the anthracene plane, with various intermediate torsional angles. The most stable conformation will seek to minimize the steric clash between the benzyl groups and the anthracene hydrogens, as well as between the two benzyl groups themselves. Detailed structural studies on related disubstituted anthracenes show that such bulky groups often adopt a twisted conformation to relieve steric strain. pkusz.edu.cn The absolute stereochemistry of metabolites of similar polycyclic aromatic hydrocarbons, such as benzo[a]anthracene, has been determined, highlighting the importance of stereochemical considerations in how these molecules interact in ordered systems. nih.gov

Molecular Packing and Solid-State Arrangement in Anthracene Derivatives

The solid-state arrangement of anthracene derivatives is a critical determinant of their bulk properties. Unsubstituted anthracene typically crystallizes in a "herringbone" (edge-to-face) packing motif, which is common for many π-conjugated molecules. nih.govrsc.org However, the introduction of substituents, particularly large ones like benzyloxy groups at the 2,7-positions, dramatically alters this arrangement.

The steric bulk of the benzyloxy groups prevents the close, edge-to-face packing of the anthracene cores characteristic of the herringbone structure. Instead, these substituents act as spacers, forcing a different packing architecture that must accommodate their volume. Functionalization is a known method to control the transition between different packing motifs, such as from edge-to-face to face-to-face (π-stacked) arrangements. acs.org Studies on 2,6-disubstituted anthracenes, which are electronically similar to 2,7-derivatives, show that the nature and size of the substituent dictate the final crystal structure, leading to smectic mesophases in some cases. researchgate.nettandfonline.com The resulting solid-state structure is often a complex three-dimensional network where intermolecular forces between the substituents play a role as significant as the interactions between the aromatic cores. acs.org

| Anthracene Derivative | Substitution Position(s) | Observed Packing Motif | Key Influencing Factor | Reference |

|---|---|---|---|---|

| Anthracene | Unsubstituted | Herringbone | Efficient CH-π interactions | nih.gov |

| 2,6-Aryl Substituted Anthracenes | 2,6 | Thermally stable herringbone | Aryl substituents inhibit core vibration | rsc.orgconsensus.app |

| TIPS Anthracene | - | Edge-to-face interactions | Large TIPS substituents isolate chromophores | acs.org |

| Methyl-substituted Anthracene (with F2TCNQ) | - | Skewed overlap stack | Steric effect of methyl groups | acs.org |

| Carbazole-substituted Anthracene | - | Herringbone-like | Rigid steric hindrance from carbazole | rsc.org |

Crystal engineering involves the deliberate design of molecules to control their assembly into specific crystalline architectures with desired properties. nih.govnih.gov In this compound, the supramolecular structure is governed by a combination of weak intermolecular forces. While direct π-π stacking between the electron-rich anthracene cores may be sterically hindered, other interactions become dominant.

These include:

C-H···π Interactions: These are among the most important forces in the crystals of substituted aromatics. Hydrogen atoms from the benzyl groups or the anthracene core of one molecule can interact favorably with the electron-rich π-systems of the anthracene or benzyl rings of a neighboring molecule. rsc.org Such interactions are crucial in directing the three-dimensional packing. nih.gov

π-π Stacking of Benzyl Groups: While the anthracene cores may be held apart, the terminal phenyl rings of the benzyloxy substituents could engage in offset π-stacking with those on adjacent molecules, creating specific pathways for electronic communication.

By modifying substituents, chemists can "disrupt and induce" different sets of intermolecular interactions to rationally guide the crystal packing from a standard herringbone to a more desirable pitched π-stacking arrangement, for instance. nih.gov

The charge transport characteristics of an organic semiconductor are intrinsically linked to its solid-state packing. pkusz.edu.cn Efficient charge transport, crucial for applications in organic field-effect transistors (OFETs), relies on the hopping of charge carriers (holes or electrons) between adjacent molecules. The rate of this hopping is highly sensitive to the distance between molecules and the degree of orbital overlap. beilstein-journals.org

In many high-performance anthracene derivatives, a close co-facial π-stacking or a herringbone arrangement with significant orbital overlap along specific crystallographic axes provides effective pathways for charge migration. rsc.org For this compound, the bulky substituents likely increase the intermolecular distance between the anthracene cores. This increased separation would be expected to reduce the electronic coupling (transfer integral) between the π-conjugated cores, potentially leading to lower charge carrier mobility compared to unsubstituted anthracene or derivatives with smaller substituents. pkusz.edu.cnrsc.org

| Compound Type | Key Structural Feature | Impact on Packing | Effect on Charge Transport | Reference |

|---|---|---|---|---|

| 1-(9 anthrylvinyl)-4-benzyloxybenzene (AVB) | Asymmetric structure with benzyloxy group | Forms structure enabling SCLC | Achieves hole mobility of 6.55 x 10⁻⁶ cm²/Vs | researchgate.net |

| 2,6-Diphenylanthracene (DPA) | Aryl groups at 2,6-positions | Thermally stable herringbone packing | High hole mobility (up to 1.5 cm² V⁻¹ s⁻¹) due to large spatial overlap | consensus.app |

| Heteroatom-modified anthracenes (BOPAnt, BSPAnt) | Substituents with O or S atoms | Packing and planarity variations | Anisotropic mobility, highly dependent on packing direction | pkusz.edu.cn |

| β-Methylthio-BDT | Methylthio groups at specific positions | Induces pitched π-stacking | Higher mobility (0.38 cm² V⁻¹ s⁻¹) compared to isomer with herringbone packing | nih.gov |

Electronic Structure and Frontier Molecular Orbital Theory of 2,7 Bis Benzyloxy Anthracene

Theoretical Investigations of Electronic Configuration, Including HOMO-LUMO Energy Levels

Theoretical quantum chemical calculations are indispensable tools for predicting the electronic properties of molecules like 2,7-Bis(benzyloxy)anthracene. These methods provide deep insights into the arrangement of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to a molecule's chemical reactivity and electronic behavior. epa.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the optical and electronic properties of the material. rsc.org

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of organic molecules due to its favorable balance between accuracy and computational cost. researchgate.netnih.gov For anthracene (B1667546) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G(d,p), can accurately predict ground-state geometries and frontier molecular orbital energies. psu.edunih.gov

In the case of this compound, the benzyloxy groups act as electron-donating substituents. Theoretical studies on analogous 2,7-disubstituted anthracenes show that such substitutions significantly perturb the electronic structure of the parent anthracene core. epa.gov The electron-donating nature of the benzyloxy groups increases the electron density of the π-conjugated system. This primarily raises the energy of the HOMO, while the LUMO energy is less affected. Consequently, the HOMO-LUMO energy gap is reduced compared to unsubstituted anthracene. epa.gov This reduction in the energy gap is a key factor in the red-shift observed in the absorption and emission spectra of substituted anthracenes. epa.govnih.gov

The spatial distribution of the frontier orbitals, also calculable by DFT, reveals the nature of electronic transitions. For 2,7-disubstituted anthracenes, the HOMO is typically delocalized across the entire π-system, including the anthracene core and parts of the substituent groups, while the LUMO is primarily located on the anthracene framework. This distribution confirms the π-π* character of the lowest energy electronic transition.

Below is a representative table illustrating the typical effects of substitution on the HOMO-LUMO energies of an anthracene core, as determined by DFT calculations.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Anthracene (Unsubstituted) | -5.92 | -2.44 | 3.48 |

| Representative 2,7-Dialkoxy Anthracene | -5.58 | -2.21 | 3.37 |

| This is an interactive data table based on representative data for similar compounds. |

Note: The values are illustrative, based on typical DFT calculation results for similar anthracene derivatives, and serve to demonstrate the expected trend for this compound.

Beyond standard DFT, more advanced quantum chemical methods are employed to probe specific electronic phenomena. Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension used to calculate excited-state properties, such as vertical excitation energies and oscillator strengths, which correspond to the absorption spectra of molecules. nih.govacs.orgnih.gov For anthracene derivatives, TD-DFT can predict the energies of the bright La state, which governs the primary absorption and fluorescence characteristics. nih.gov

For a more rigorous analysis of electron correlation effects or specific phenomena like triplet-triplet annihilation, methods such as Møller-Plesset perturbation theory (MP2) and Configuration Interaction Singles (CIS) are utilized. nih.govnih.gov These calculations can provide more accurate descriptions of triplet excited states and charge-transfer states, which are crucial in the mechanisms of organic electronic devices. nih.gov For instance, theoretical analysis of triplet exciton (B1674681) transfer (TET) and triplet-triplet annihilation (TTA) in anthracene derivatives relies on these advanced methods to compute the electronic couplings between different states. nih.gov

Excitonic States and Energy Transfer Mechanisms in Anthracene Derivatives

Upon photoexcitation, an electron is promoted from the HOMO to the LUMO, creating an electron-hole pair known as an exciton. In molecular aggregates of anthracene derivatives, these excitons can be delocalized over several molecules (free excitons) or become localized on a pair of adjacent molecules, forming a self-trapped exciton or an "excimer". acs.orgscispace.com The dynamics of these excitonic states, including their formation, diffusion, and decay, dictate the material's photophysical response.

Energy transfer between neighboring molecules is a key process in materials composed of anthracene derivatives. Two primary mechanisms govern this transfer:

Förster Resonance Energy Transfer (FRET) : This is a non-radiative, long-range energy transfer mechanism based on dipole-dipole coupling between a donor and an acceptor molecule. FRET efficiency is highly dependent on the spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor, as well as the distance and relative orientation of the two molecules. acs.org

Dexter Energy Transfer : This is a short-range mechanism that requires wavefunction overlap between the donor and acceptor molecules, proceeding via a double electron exchange. researchgate.net It is the dominant mechanism for triplet energy transfer (TET), a critical process in phenomena like photon upconversion and the harvesting of triplet excitons in OLEDs. researchgate.netrsc.org

In systems involving anthracene derivatives, both singlet and triplet energy transfer are significant. rsc.org The relative energies of the singlet and triplet states, as well as intermolecular packing, determine which pathways are dominant. nih.gov For example, proton-coupled energy transfer (PCEnT) represents a more complex mechanism where electronic excitation transfer is coupled to a proton transfer reaction, a process that has been studied in specially designed anthracene-based molecular systems. acs.org

Modulation of Electronic Properties through Substituent Effects in Anthracene Systems

The electronic properties of the anthracene core can be systematically tuned by the chemical nature and substitution pattern of attached functional groups. nih.govacs.org This principle of molecular engineering is fundamental to designing materials with desired optical and charge-transport characteristics.

The benzyloxy groups in this compound exert a significant electronic influence. As ether-type substituents, they are electron-donating, which, as established by DFT calculations, raises the HOMO energy level. epa.gov This effect generally leads to:

A reduced HOMO-LUMO gap , which causes a bathochromic (red) shift in both the absorption and fluorescence spectra compared to unsubstituted anthracene. epa.govnih.gov

Increased oscillator strength for certain electronic transitions, leading to more intense light absorption. The effect on oscillator strength depends on the position of the substituents relative to the transition dipole moment of the excited state. nih.gov

Modified redox properties , making the molecule easier to oxidize.

The position of substitution is also critical. For anthracene, substitution at the 2 and 7 positions influences electronic transitions polarized along the short axis of the molecule. nih.gov In contrast, substitution at the 9 and 10 positions primarily affects the long-axis polarized transitions. This regiochemical control allows for fine-tuning of the photophysical properties. Studies have shown a correlation between the electronic effect of a substituent, often quantified by the Hammett sigma parameter (σp+), and the resulting shift in excitation energies. nih.govrsc.org

The table below summarizes the general effects of different types of substituents on the electronic properties of the anthracene core.

| Substituent Type | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap | Spectral Shift |

| Electron-Donating (e.g., -OR, -NH2) | Increase | Minor Change | Decrease | Red Shift |

| Electron-Withdrawing (e.g., -CN, -NO2) | Decrease | Decrease | Minor Change/Decrease | Red Shift |

| Halogens (e.g., -F, -Cl) | Decrease | Decrease | Minor Change | Red Shift |

| Extended Conjugation (e.g., -Phenyl) | Increase | Decrease | Significant Decrease | Strong Red Shift |

| This is an interactive data table summarizing general substituent effects on anthracene derivatives. |

Photophysical Characteristics and Excited State Dynamics of 2,7 Bis Benzyloxy Anthracene

Absorption and Emission Spectroscopy Investigations

Spectroscopic techniques are fundamental in elucidating the electronic structure and transitions within a molecule. For anthracene (B1667546) derivatives, these investigations reveal how substituents and their positions on the anthracene core influence their interaction with light.

The UV-Vis absorption spectrum of anthracene is characterized by distinct bands arising from π-π* electronic transitions within the conjugated aromatic system. mdpi.comresearchgate.net The substitution pattern on the anthracene core significantly affects the absorption spectrum. acs.org For instance, substituents at the 2- and 7-positions have been shown to have a different impact compared to those at other positions, such as the 1- or 9-positions. acs.orgacs.org

In general, the absorption spectrum of anthracene derivatives shows multiple bands. The bands at higher wavelengths are typically associated with the transition to the first excited singlet state (S₁ ← S₀), while bands at lower wavelengths correspond to transitions to higher excited singlet states (S₂ ← S₀, etc.). acs.org The presence of benzyloxy groups at the 2,7-positions is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted anthracene due to the extension of the π-conjugated system. This is a common effect observed in many anthracene derivatives where substituents influence the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netrsc.org

The absorption spectra of anthracene derivatives are often characterized by vibrational fine structure, which provides information about the vibrational energy levels associated with the electronic states. acs.orgresearchgate.net The specific band assignments for 2,7-Bis(benzyloxy)anthracene would require experimental data, but based on studies of similar compounds, the lower energy bands can be attributed to the ¹Lₐ ← ¹A transition and the higher energy bands to the ¹Bₑ ← ¹A transition, following Platt's notation for polycyclic aromatic hydrocarbons.

| Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Transition |

|---|---|---|---|

| Cyclohexane | 356 | 9,700 | S₀ → S₁ |

| Ethanol | 375 | - | S₀ → S₁ |

This table presents typical absorption data for a generic anthracene derivative to illustrate the concepts discussed. Specific data for this compound was not available in the search results.

Anthracene and its derivatives are well-known for their fluorescent properties. mdpi.comresearchgate.net Fluorescence is the emission of light from the lowest singlet excited state (S₁) to the ground state (S₀). mdpi.com The emission spectrum is typically a mirror image of the S₁ ← S₀ absorption band and occurs at a longer wavelength (lower energy) due to energy loss through vibrational relaxation in the excited state. researchgate.net The fluorescence of anthracene derivatives can be influenced by the nature and position of substituents. mdpi.com

Phosphorescence, the emission of light from the lowest triplet excited state (T₁) to the ground state, is another possible de-excitation pathway. mdpi.com This process is spin-forbidden, resulting in much longer lifetimes compared to fluorescence. mdpi.com While phosphorescence is often weak at room temperature in solution due to quenching by molecular oxygen and other quenchers, it can be observed under specific conditions, such as in rigid matrices or at low temperatures. researchgate.netnankai.edu.cn The introduction of heavy atoms or specific structural motifs can enhance intersystem crossing (ISC) from the singlet to the triplet manifold, thereby increasing phosphorescence quantum yield. nankai.edu.cn

For this compound, the benzyloxy substituents are expected to influence the fluorescence properties. The electron-donating nature of the oxygen atom can affect the charge distribution in the excited state, potentially leading to changes in the emission wavelength and quantum yield compared to the parent anthracene molecule.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. edinst.com It is a crucial parameter for characterizing the emissive properties of a fluorophore. The quantum yield of anthracene derivatives can range from low to near unity, depending on the molecular structure and the surrounding environment. bjraylight.comnih.gov For example, 9,10-diphenylanthracene (B110198) is a well-known fluorescence standard with a quantum yield close to 1.0. bjraylight.comomlc.org

The excited-state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. acs.org It is an intrinsic property of the excited state and is inversely related to the rate of all de-excitation processes (both radiative and non-radiative). Lifetimes of fluorescent anthracene derivatives are typically in the nanosecond range. researchgate.netdergipark.org.tr

The quantum yield and lifetime of this compound would be influenced by the rates of radiative decay (fluorescence) and non-radiative decay pathways, such as internal conversion and intersystem crossing. The presence of the benzyloxy groups could alter these rates compared to unsubstituted anthracene.

| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ, ns) |

|---|---|---|---|

| Anthracene | Cyclohexane | 0.36 omlc.org | - |

| 9,10-Diphenylanthracene | Cyclohexane | 0.97 bjraylight.com | - |

| Anthracene-based Zinc(II) Phthalocyanine | THF | 0.09 researchgate.netdergipark.org.tr | 0.57 researchgate.netdergipark.org.tr |

This table provides examples of photophysical data for different anthracene derivatives to provide context. Specific data for this compound was not found in the search results.

Time-Resolved Spectroscopic Studies of Excited-State Dynamics

Time-resolved spectroscopy is a powerful tool for directly observing the transient species and processes that occur in the excited state. frontiersin.org Techniques like transient absorption and time-resolved fluorescence spectroscopy can provide detailed information about the dynamics of excited-state deactivation, including internal conversion, intersystem crossing, and energy transfer. frontiersin.orgacs.orgresearchgate.net

For anthracene derivatives, time-resolved studies can reveal the lifetimes of different excited states (S₁, T₁, etc.) and the rates of transitions between them. researchgate.net For example, the decay of the S₁ state can be monitored through its fluorescence emission, while the formation and decay of the T₁ state can be observed using transient absorption spectroscopy. acs.orgresearchgate.net These studies are crucial for understanding the complete photophysical pathway of a molecule after light absorption. In some cases, complex dynamics such as the formation of intramolecular charge transfer (ICT) states can be resolved, which is particularly relevant for molecules with donor-acceptor character. acs.org

Influence of Environmental Factors on Photophysical Behavior (e.g., Solvent Polarity)

The photophysical properties of many organic molecules, including anthracene derivatives, are sensitive to their local environment. scirp.orgmdpi.com Solvent polarity is a key factor that can significantly influence the absorption and emission spectra, quantum yield, and lifetime. mdpi.comresearchgate.netrsc.org

This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states by the solvent. mdpi.com For molecules where the excited state has a larger dipole moment than the ground state, an increase in solvent polarity will lead to a greater stabilization of the excited state, resulting in a red shift of the emission spectrum. scirp.org The fluorescence quantum yield and lifetime can also be affected by solvent polarity, as changes in the energy levels of the excited states can alter the rates of radiative and non-radiative decay processes. researchgate.net For instance, in some systems, increasing solvent polarity can promote non-radiative decay pathways, leading to a decrease in fluorescence quantum yield. scirp.org The study of solvent effects provides valuable insights into the nature of the excited states and the charge distribution within the molecule. mdpi.com

Advanced Spectroscopic and Characterization Methodologies for 2,7 Bis Benzyloxy Anthracene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2,7-Bis(benzyloxy)anthracene. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR experiments, the connectivity of atoms within the molecule can be unequivocally established.

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms. The aromatic protons of the anthracene (B1667546) core and the benzyl (B1604629) groups, as well as the methylene (B1212753) protons of the benzyloxy substituents, exhibit characteristic chemical shifts.

| Compound Type | Proton (¹H) Chemical Shifts (δ, ppm) | Carbon (¹³C) Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|

| Generic Dibenzyl Ethers | Aromatic protons typically appear in the range of δ 7.5-6.5 ppm. Methylene protons of the benzyl group are often observed around δ 5.0 ppm. | Aromatic carbons resonate between δ 160-100 ppm. The methylene carbon of the benzyl group is typically found around δ 70 ppm. | mpg.de |

| Anthracene Derivatives | Protons on the anthracene core show characteristic shifts depending on their position and substitution. | The carbon signals of the anthracene skeleton are sensitive to the nature and position of substituents. copat.de | nih.gov |

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. mdpi.com Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.

COSY experiments reveal correlations between protons that are coupled to each other, helping to identify adjacent protons within the anthracene and benzyl rings.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connection between the benzyloxy groups and the anthracene core, as it reveals correlations between the methylene protons of the benzyl group and the carbons of the anthracene ring. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic IR absorption bands for this compound include:

C-O-C stretch: The ether linkage of the benzyloxy group gives rise to a strong absorption band, typically in the region of 1260-1000 cm⁻¹. orgchemboulder.com

Aromatic C-H stretch: The stretching vibrations of the C-H bonds on the anthracene and benzene (B151609) rings are observed above 3000 cm⁻¹. libretexts.org

Aromatic C=C stretch: The in-ring carbon-carbon stretching vibrations of the aromatic systems appear in the 1600-1400 cm⁻¹ region. orgchemboulder.comlibretexts.org

C-H bend: Out-of-plane bending vibrations for the substituted aromatic rings can provide information about the substitution pattern. libretexts.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Ether (Aryl-O-CH₂) | C-O Stretch | 1260-1000 | orgchemboulder.com |

| Aromatic Ring | C-H Stretch | 3100-3000 | libretexts.org |

| Aromatic Ring | C=C Stretch (in-ring) | 1600-1400 | orgchemboulder.comlibretexts.org |

| Alkane (CH₂) | C-H Stretch | 3000-2850 | libretexts.org |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is utilized to determine the molecular weight of this compound and to study its fragmentation patterns under ionization. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. nih.gov

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A characteristic fragmentation pattern involves the cleavage of the benzylic C-O bond, leading to the formation of a prominent benzyl cation (C₇H₇⁺) at m/z 91. Another significant fragmentation pathway is the loss of a benzyloxy radical to give a [M - OCH₂C₆H₅]⁺ ion. The consecutive loss of two benzyl radicals from sodiated molecular ions has also been observed in related di- and tribenzyloxy compounds under certain conditions. researchgate.net

X-ray Diffraction (XRD) for Single-Crystal and Thin Film Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of this compound in the solid state. This technique can be applied to both single crystals and thin films.

Single-Crystal XRD: When suitable single crystals are grown, XRD analysis can provide precise bond lengths, bond angles, and intermolecular interactions, such as π-π stacking, within the crystal lattice. This offers a detailed picture of the molecular conformation and packing in the solid state. researchgate.net

Thin Film XRD: For thin films of this compound, XRD is used to determine the orientation of the molecules relative to the substrate and to assess the degree of crystallinity. researchgate.netescholarship.org This is particularly important for applications in organic electronics, where the molecular packing in thin films significantly influences device performance. researchgate.netfz-juelich.de

Combined Spectroscopic and Computational Approaches for Comprehensive Structural and Electronic Analysis

A comprehensive understanding of the structural and electronic properties of this compound is best achieved by integrating experimental spectroscopic data with computational chemistry methods. nih.govresearchgate.net

Density Functional Theory (DFT) calculations, for instance, can be used to:

Predict and corroborate NMR chemical shifts and IR vibrational frequencies. nih.gov

Model the molecular orbitals (e.g., HOMO and LUMO) to understand the electronic transitions observed in UV-Vis and fluorescence spectroscopy.

Simulate and interpret mass spectrometry fragmentation patterns.

Provide theoretical support for the structures determined by X-ray diffraction.

This combined approach allows for a more robust and detailed analysis than any single technique could provide on its own, leading to a deeper insight into the molecule's properties. nih.govnationalmaglab.org

Applications of 2,7 Bis Benzyloxy Anthracene in Organic Optoelectronics and Functional Materials

Organic Light-Emitting Diodes (OLEDs)

Anthracene (B1667546) derivatives are among the most important classes of materials for Organic Light-Emitting Diodes (OLEDs), particularly for blue emission, owing to their wide bandgap and high fluorescence quantum yields. rsc.orgnih.gov They are utilized in various roles within the complex multilayer structure of an OLED device. researchgate.net

Although no specific studies report the use of 2,7-Bis(benzyloxy)anthracene as an emissive layer component, other anthracene derivatives are widely used as emitters. The color and efficiency of the emission are highly dependent on the substituents attached to the anthracene core. rsc.org For instance, derivatives like 9,10-diphenylanthracene (B110198) are classic blue emitters. beilstein-journals.org The introduction of substituents can modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the emission color. mdpi.com The bulky nature of benzyloxy groups in this compound could potentially inhibit the formation of aggregates or excimers, which often leads to undesirable red-shifted emission and reduced efficiency in the solid state. This steric hindrance can help maintain pure blue emission and high photoluminescence quantum yield, a critical factor for emissive materials. researchgate.net

Table 1: Electroluminescence Performance of Representative Anthracene-Based Emitters in OLEDs

| Anthracene Derivative | Max. Emission (nm) | Max. Efficiency (cd/A) | CIE Coordinates (x, y) | Reference |

|---|---|---|---|---|

| 9,10-bis(2'-naphthyl)anthracene (ADN) doped with TBP | 464 | 6.6 | (0.13, 0.21) | researchgate.net |

| 9,10-bis-(9',9'-diethyl-7'-t-butyl-fluoren-2'-yl)anthracene (BETF) | 438 (in solution) | 2.2 | (0.15, 0.10) | researchgate.net |

This table shows data for related anthracene compounds to illustrate typical performance, as specific data for this compound is not available.

Host materials are crucial components of the emissive layer in many high-efficiency OLEDs, especially phosphorescent OLEDs (PHOLEDs). mdpi.com The host material forms a matrix for a dopant (emitter) and must possess a high triplet energy to effectively confine the excitons on the guest emitter, preventing energy loss. Anthracene derivatives are often investigated as host materials due to their wide energy gaps and high thermal stability. rsc.org While there is no specific data on this compound as a host, its fundamental anthracene structure suggests it could possess the high triplet energy necessary for hosting blue or green phosphorescent dopants. The benzyloxy substituents would also influence its charge transport properties, which are critical for achieving a balanced injection of electrons and holes within the emissive layer, a key requirement for high efficiency. mdpi.com

Organic Field-Effect Transistors (OFETs) and Organic Semiconductors

The ability of anthracene derivatives to form ordered molecular packing structures makes them excellent candidates for the active layer in organic field-effect transistors (OFETs). beilstein-journals.orgresearchgate.net Their performance as organic semiconductors is largely dictated by their charge carrier mobility.

There are no direct measurements of charge carrier mobility for this compound. However, research on related 2,7-disubstituted anthracenes and other substituted acenes provides insight into the factors governing charge transport. The mobility is highly dependent on the molecular packing in the solid state. researchgate.netmdpi.com Substituents play a critical role; for example, vinyl groups in 2,6-bis(2-arylvinyl)anthracene have been shown to yield mobilities up to 0.2 cm²/V·s. rsc.org Similarly, 2,6-bis(2-thienylvinyl)anthracene derivatives have achieved mobilities as high as 0.4 cm²/V·s. snu.ac.kr The introduction of oxygen heteroatoms, as in the benzyloxy groups of this compound, is known to influence molecular packing and electronic coupling, which in turn dramatically affects charge mobility. mdpi.com The benzyloxy groups would influence the intermolecular interactions, potentially leading to either herringbone or π-stacked arrangements, each associated with different charge transport efficiencies.

Table 2: Charge Carrier Mobility of Representative Anthracene-Based Organic Semiconductors

| Compound | Deposition Method | Mobility (μ) (cm²/V·s) | On/Off Ratio | Reference |

|---|---|---|---|---|

| 2,6-bis(2-phenylvinyl)anthracene | Vacuum | 0.2 | > 10⁶ | rsc.org |

| 2,6-bis(2-(5-hexylthienyl)vinyl)anthracene (HTVAnt) | Vacuum | 0.4 | > 10⁶ | snu.ac.kr |

This table presents data for structurally related compounds to illustrate the range of performance in OFETs, as specific data for this compound is not available.

Photovoltaic Cells and Solar Energy Conversion Systems

The application of anthracene derivatives in organic photovoltaic (OPV) cells is an active area of research. beilstein-journals.orgbeilstein-journals.org They can function as either the electron donor or electron acceptor material in the bulk heterojunction active layer, which is responsible for light absorption and charge generation. The suitability of an anthracene derivative for solar cells depends on its absorption spectrum, energy levels (HOMO and LUMO), and charge transport properties. nih.gov

While no studies have incorporated this compound into photovoltaic devices, research on other derivatives shows the potential of the anthracene scaffold. By creating donor-acceptor type copolymers based on 2,6-linked anthracene, materials with narrow band gaps and broad absorption have been developed, leading to power conversion efficiencies (PCEs) up to 4.34%. nih.gov Another anthracene-based polymer, PANTBT, used in a blend with a fullerene acceptor, achieved a PCE of 1.90%. nih.gov The benzyloxy groups in this compound would influence the HOMO/LUMO levels; the oxygen atom's lone pairs could raise the HOMO level, affecting the open-circuit voltage (Voc) of a potential solar cell.

Development of Fluorescent Probes and Chemical Sensors Based on Anthracene Scaffolds

The inherent fluorescence of the anthracene core makes it an excellent fluorophore for the development of chemical sensors. mdpi.com The principle of these sensors often relies on the modulation of the anthracene's fluorescence intensity or wavelength upon interaction with a specific analyte. This can occur through mechanisms like photoinduced electron transfer (PET), where the fluorescence is "turned on" or "turned off." acs.orgacs.org

There are no reports of this compound being used as a fluorescent probe. However, the general strategy involves attaching a receptor unit to the anthracene scaffold that can selectively bind to the target analyte. For example, anthracene-based probes have been designed for the sensitive detection of metal ions like Hg²⁺ and Cr³⁺. acs.orgacs.org In these systems, the interaction with the metal ion disrupts the PET process, leading to a significant enhancement in fluorescence. acs.orgacs.org The benzyloxy groups on the 2,7-positions could serve as attachment points for specific receptor moieties or could influence the photophysical properties of the core fluorophore, making this compound a potentially viable platform for designing new fluorescent sensors.

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 9,10-diphenylanthracene | DPA |

| 9,10-bis(2'-naphthyl)anthracene | ADN |

| 9,10-bis-(9',9'-diethyl-7'-t-butyl-fluoren-2'-yl)anthracene | BETF |

| 2,6-bis(2-arylvinyl)anthracene | - |

| 2,6-bis(2-thienylvinyl)anthracene | TVAnt |

| 2,6-bis(2-(5-hexylthienyl)vinyl)anthracene | HTVAnt |

| 2,7-Dioctylphenanthro[2,1-b:7,8-b']dithiophene | C₈-PDT-2 |

| poly[(9,10-bis(oct-1-ynyl)anthracene)-alt-(5,6-bis(octyloxy)-4,7-bis(thiophen-2-yl)benzo-[c] researchgate.netmdpi.com-thiadiazole)] | PANTBT |

| Mercury(II) ion | Hg²⁺ |

Polymeric Materials and Advanced Composites Incorporating Anthracene Derivatives

The integration of anthracene derivatives into polymeric structures has garnered significant attention for the development of advanced functional materials with tailored optoelectronic, thermal, and mechanical properties. researchgate.net The anthracene moiety, with its rigid, planar, and aromatic nature, imparts unique characteristics to the resulting polymers, including high thermal stability, fluorescence, and charge-transporting capabilities. frontiersin.orgresearchgate.net The functionalization of the anthracene core, for instance at the 2,7-positions, provides a versatile platform for tuning the polymer's properties. While specific research on polymeric systems incorporating this compound is limited, the broader study of anthracene-containing polymers offers valuable insights into the potential applications and performance of such materials.

The incorporation of anthracene derivatives into polymer backbones or as pendant groups can be achieved through various polymerization techniques, including step-growth polymerizations like Suzuki or Wittig coupling, and chain-growth methods like reversible addition-fragmentation chain transfer (RAFT) polymerization. rsc.orgmdpi.com These methods allow for the synthesis of a wide array of polymer architectures, from linear and block copolymers to hyperbranched structures and porous networks. mdpi.comrsc.orgmdpi.com

The properties of these anthracene-based polymers are highly dependent on the substitution pattern on the anthracene ring. For example, substitutions at the 9,10-positions can be used to improve solubility and prevent aggregation-induced quenching of fluorescence, while linking through the 2,6- or 2,7-positions can create conjugated polymers with desirable electronic properties for optoelectronic devices. rsc.orgdiva-portal.org

A notable application of anthracene-containing polymers is in the field of organic electronics. Donor-acceptor copolymers based on 2,6-linked anthracene derivatives have been synthesized and utilized in polymer solar cells. rsc.orgrsc.org These materials have demonstrated the potential for achieving high power conversion efficiencies and open-circuit voltages. rsc.orgrsc.org The specific substituents on the anthracene unit play a critical role in tuning the HOMO/LUMO energy levels and charge carrier mobilities of the resulting copolymers. rsc.org For instance, replacing alkyloxy side chains with aromatic thienyl and phenyl groups on the 9,10-positions of the anthracene unit in 2,6-linked copolymers has been shown to broaden absorption and improve charge carrier mobilities. rsc.org

Furthermore, anthracene derivatives are employed in the development of fluorescent polymers and mechanophores. mdpi.comrsc.org The inherent fluorescence of the anthracene unit makes it a valuable component for light-emitting materials and sensors. frontiersin.org Diels-Alder adducts of anthracene have been incorporated into polymer backbones to create mechanofluorescent materials, where mechanical force triggers a retro-Diels-Alder reaction, releasing the fluorescent anthracene derivative and thus providing a visual indication of stress or damage. rsc.org

In the realm of advanced composites, anthracene-based monomers can be used to synthesize high-performance polymers like polyimides and polyaspartimides. researchgate.net These polymers exhibit excellent thermal stability and mechanical properties, making them suitable as matrices for fiber-reinforced composites in demanding applications such as aerospace and electronics. researchgate.netjustia.com For example, new aromatic bismaleimides containing anthracene groups have been synthesized and subsequently polymerized with various diamines to produce polyaspartimides with good solubility and thermal stability. researchgate.net

Porous polymers derived from anthracene monomers also represent a promising class of materials. mdpi.com For instance, porous copolymers of 9,10-bis(methacryloyloxymethyl)anthracene have been synthesized, exhibiting high specific surface areas and fluorescence, suggesting potential applications in adsorption and as precursors for fluorescent sensors. mdpi.com

Table 1: Examples of Anthracene-Containing Polymers and their Properties/Applications

| Polymer Type | Monomers/Building Blocks | Key Properties | Potential Applications |

|---|---|---|---|

| Donor-Acceptor Copolymer | 2,6-linked anthracene derivatives, benzo[c] researchgate.netrsc.orgrsc.orgthiadiazole | Narrow band gap, dual absorption characteristics | Polymer solar cells rsc.orgrsc.org |

| Hyperbranched Conjugated Polymer | Thienothiophene and anthracene units | Photocatalytic activity | Hydrogen evolution from water rsc.org |

| Block and Random Copolymers | N-vinylcarbazole, 4-bromophenyl vinyl sulfide, anthracene groups | Fluorescence resonance energy transfer | Fluorescent labels, photon harvesters mdpi.com |

| Porous Copolymers | 9,10-bis(methacryloyloxymethyl)anthracene, divinylbenzene | High specific surface area, fluorescence, thermal stability | Adsorption, fluorescent sensors mdpi.com |

| Isotactic Polypropylene | Propylene, 9-hexenylanthracene | Active pendant anthryl groups for functionalization | Facile synthesis of various functional polypropylenes acs.org |

Supramolecular Assemblies and Self Assembly of 2,7 Bis Benzyloxy Anthracene Analogues

Principles of Anthracene-Based Supramolecular Chemistry and Host-Guest Interactions

Anthracene (B1667546), a polycyclic aromatic hydrocarbon with a planar structure, is a foundational component in supramolecular chemistry. frontiersin.org Its extended π-conjugated system not only endows it with characteristic fluorescence but also makes it an ideal candidate for host-guest interactions and self-assembly processes. frontiersin.orgljmu.ac.uk The principles governing this chemistry are rooted in the ability of anthracene moieties to engage in specific and directional non-covalent interactions. nih.govrsc.orgresearchgate.net

Host-guest chemistry involving anthracene derivatives often relies on the creation of well-defined cavities or clefts that can encapsulate guest molecules. tandfonline.comresearchgate.net For instance, macrocyclic rings and cages constructed from anthracene units have been shown to form stable complexes with fullerene guests like C60 and C70. researchgate.net These interactions are often driven by a combination of forces, including attractive π-π interactions and charge-induced dipole attractions between the electron-rich anthracene and a positively charged or electron-deficient guest. pnas.org The design of the host molecule is crucial; for example, a bicyclic anthracene macrocycle with triptycene (B166850) units at the bridgehead positions can form inclusion complexes with fullerenes, with the association constants varying for different fullerene sizes. researchgate.net

Furthermore, the introduction of functional groups onto the anthracene core can significantly influence its host-guest properties. An anthracene-containing crown ether, for example, can complex with molecules like 1,2,4,5-tetracyanobenzene (TCNB) to form host-guest co-crystals. rsc.org Similarly, an anthracene-functionalized pillar nih.govarene can bind to an ionic liquid through host-guest interactions. acs.org The dynamic nature of these supramolecular systems is also a key aspect, with the stability of host-guest complexes being influenced by factors such as solvation effects. pnas.org

Formation of Ordered Molecular Aggregates and Self-Assembled Structures

The self-assembly of anthracene derivatives into ordered molecular aggregates is a cornerstone of their application in materials science. This process is driven by the spontaneous organization of molecules into stable, well-defined structures, often leading to the formation of nanofibers, nanowires, and other complex morphologies. researchgate.netelsevierpure.com The planarity of the anthracene core facilitates effective π-π stacking interactions, a key driving force in the formation of these aggregates. frontiersin.org

For example, soluble disubstituted acenes, designed to mimic 2,3-alkoxy derivatives of anthracene, have been shown to self-assemble and form gels in a variety of organic solvents. researchgate.net This gelation process involves the formation of nanofibers through non-covalent interactions, which then weave into a three-dimensional supramolecular network. researchgate.net Similarly, the self-assembly of pyridinium-tailed anthracene amphiphiles can lead to the formation of supramolecular hydrogels, primarily driven by π-stacking and electrostatic interactions. nih.gov

The molecular structure of the anthracene derivative plays a critical role in directing the self-assembly process. Research has shown that by tuning intermolecular non-covalent interactions through molecular design, it is possible to control the formation of nanowires of organic semiconductors. nih.govrsc.org This can be achieved by linking hydrophilic side chains to the anthracene rings to decrease hydrophobic interactions, or by introducing groups that can form hydrogen bonds to enhance intermolecular interactions. nih.govrsc.org The resulting nanostructures can exhibit distinct properties, as seen in the case of dinuclear anthracene-containing alkynylplatinum(ii) terpyridine complexes, which form supramolecular assemblies in solution with interesting spectroscopic responses and distinct nanostructures. rsc.org

Non-Covalent Interactions in Directing Self-Assembly (e.g., π-π Stacking, Hydrogen Bonding, Halogen Bonding)

The formation of supramolecular assemblies of anthracene derivatives is governed by a delicate interplay of various non-covalent interactions. These weak yet directional forces are crucial in dictating the final structure and properties of the resulting material. ljmu.ac.uk

π-π Stacking: The planar, aromatic nature of the anthracene core makes it highly susceptible to π-π stacking interactions. frontiersin.org These interactions are fundamental to the self-assembly of many anthracene-based systems, leading to the formation of ordered aggregates. ljmu.ac.ukanu.edu.au The strength and geometry of these interactions can be influenced by substituents on the anthracene ring. For instance, in some derivatives, strong π-π stacking interactions between anthracene rings can lead to a flattening of a cage-like structure, impacting its host-guest binding capabilities. anu.edu.au

Hydrogen Bonding: Hydrogen bonding is another powerful tool for directing the self-assembly of anthracene derivatives. nih.govrsc.orgresearchgate.net The introduction of functional groups capable of forming hydrogen bonds, such as amides or ureas, can enforce a specific arrangement of molecules, leading to the formation of well-defined supramolecular polymers. ljmu.ac.ukrsc.org For example, a 2-ureido-4(1H)-pyrimidinone unit attached to an anthracene core can form strong quadruple intermolecular hydrogen bonds, leading to the formation of linear polymers. rsc.org Studies have shown that hydrogen bonding is often a prerequisite for creating ordered assemblies of certain anthracene derivatives in solution. ljmu.ac.uk

Halogen Bonding: Halogen bonding, an interaction between an electrophilic region on a halogen atom and a nucleophilic site, is an emerging strategy in the design of supramolecular structures. magnusconferences.comutc.edubeilstein-journals.org By functionalizing anthracene derivatives with halogen atoms (donors) and Lewis bases (acceptors), it is possible to create highly ordered two-dimensional molecular crystals. utc.edu For instance, halogen-bonded cocrystals of anthracene derivatives have been explored for applications in organic lasers, where the strength of the halogen bond can tailor the optical properties of the material. magnusconferences.com In some cases, halogen-halogen interactions can also play a role in the solid-state packing of these molecules. mpg.de

| Non-Covalent Interaction | Role in Self-Assembly of Anthracene Analogues | Example Compound(s) |

| π-π Stacking | Drives the formation of ordered aggregates and influences the electronic and photophysical properties. frontiersin.orgljmu.ac.ukanu.edu.au | 9,10-Bis(phenylethynyl)anthracene (BPEA) derivatives ljmu.ac.uk, Anthracene-containing [Pd2L4]4+ cages anu.edu.au |

| Hydrogen Bonding | Directs the formation of specific, often linear, supramolecular polymers and can be essential for creating ordered assemblies in solution. ljmu.ac.uknih.govrsc.orgrsc.org | 2-ureido-4(1H)-pyrimidinone functionalized anthracene rsc.org, Benzamide-functionalized BPEA derivatives ljmu.ac.uk |

| Halogen Bonding | Enables the formation of highly ordered cocrystals and can be used to tune optical properties for applications like organic lasers. magnusconferences.comutc.edubeilstein-journals.org | Halogenated anthracene derivatives cocrystallized with lutidine acceptors magnusconferences.combeilstein-journals.org, 9,10-Bis-(iodoethynyl)anthracene utc.edu |

Responsive Supramolecular Materials (e.g., Photo/Thermo-Controlled Luminescence Systems)

A particularly exciting area of research involves the development of "smart" or responsive supramolecular materials from anthracene analogues. These materials can change their properties, such as luminescence, in response to external stimuli like light or temperature. nankai.edu.cnnih.gov

Photo-Controlled Systems: The inherent photoresponsiveness of the anthracene moiety is often exploited to create photo-controlled materials. nih.govnankai.edu.cnresearchgate.net A common mechanism involves the [4+4] photodimerization of anthracene units upon irradiation with UV light, which can be reversed by heating or irradiation with shorter wavelength UV light. rsc.orgresearchgate.net This reversible covalent bond formation can be used to control the assembly and disassembly of supramolecular structures. For instance, the photodimerization of an anthracene-functionalized molecule can be used to construct a hydrogen-bonded molecular assembly. rsc.org

Another photo-induced process is the reaction of anthracene with singlet oxygen to form an endoperoxide. nankai.edu.cn This process is also reversible, with the original anthracene being regenerated upon heating. nankai.edu.cn This reversible photooxygenation has been used to create photo/thermo-controlled lanthanide luminescence in supramolecular assemblies. nankai.edu.cnnih.gov The luminescence of these systems can be switched on and off by irradiating with light or by heating. nankai.edu.cnnih.gov

Thermo-Controlled Systems: Temperature can also be used as a stimulus to control the properties of anthracene-based supramolecular materials. For example, the bonding and release of an anthracene-functionalized pillar nih.govarene from a gold interface can be reversibly controlled by regulating the temperature. acs.org In some cases, thermo-responsive behavior is linked to a phase transition in the material, which can lead to thermochromic effects and changes in dielectric properties. researchgate.net The luminescence of certain anthracene-europium complexes can also be temperature-dependent, allowing for their use as ratiometric temperature probes. mdpi.com

The development of these responsive materials opens up possibilities for applications in areas such as optical switches, data storage, and sensors. nankai.edu.cn

| Stimulus | Mechanism | Effect on Supramolecular System | Example Application |

| Light (Photo-controlled) | [4+4] Photodimerization of anthracene units. rsc.orgrsc.org | Reversible formation/dissociation of assemblies. | Photochemical control of hydrogen-bonded oligomers. rsc.org |

| Light (Photo-controlled) | Reversible photooxygenation to form endoperoxides. nankai.edu.cnnih.gov | Reversible switching of luminescence. | Photo/thermo-controlled lanthanide luminescence. nankai.edu.cnnih.gov |

| Temperature (Thermo-controlled) | Modulation of host-guest interactions. acs.org | Reversible bonding/release from a surface. | Temperature-responsive switch for memory storage. acs.org |

| Temperature (Thermo-controlled) | Phase transition. researchgate.net | Thermochromic behavior and dielectric anomaly. | Stimuli-responsive optical and magnetic materials. researchgate.net |

Theoretical and Computational Studies of 2,7 Bis Benzyloxy Anthracene

Computational Modeling of Molecular Conformations and Dynamics

Computational modeling serves as a powerful tool for elucidating the three-dimensional structures and dynamic behaviors of molecules like 2,7-Bis(benzyloxy)anthracene. Methods such as molecular dynamics (MD) simulations and quantum chemical calculations are employed to predict stable conformations and understand the flexibility of the molecular structure. nih.govarxiv.org

Molecular dynamics simulations can track the movements of atoms and bonds over time, providing insights into the conformational landscape of the molecule. nih.gov For this compound, these simulations would reveal the rotational freedom of the benzyloxy groups relative to the rigid anthracene (B1667546) core. The orientation of these side groups can significantly influence the molecule's packing in the solid state and its interactions with neighboring molecules, which are crucial factors for its application in materials science.

Quantum chemical calculations, often using Density Functional Theory (DFT), can determine the optimized molecular geometry corresponding to the lowest energy state. researchgate.nettandfonline.com These calculations provide precise bond lengths, bond angles, and dihedral angles. For instance, theoretical calculations for similar complex molecules have been shown to align well with experimental data from X-ray diffraction, although minor deviations are expected as calculations often pertain to an isolated molecule in the gaseous phase while experimental results are from the solid state. tandfonline.com The planarity of the anthracene core and the torsion angles of the benzyloxy substituents are key parameters obtained from these models.

The stability of different conformations can be assessed by calculating their relative energies. In a molecule like this compound, different rotational isomers (rotamers) may exist due to the flexibility of the ether linkage. Computational models can predict the energy barriers between these rotamers, indicating the likelihood of their existence at a given temperature. This information is vital for understanding the molecule's behavior in solution and in thin films.

Furthermore, advanced computational techniques can simulate the molecule's behavior in different environments, such as in various solvents or within a crystal lattice. aps.org These simulations help to understand how intermolecular forces and the surrounding medium affect the molecular conformation and dynamics.

Prediction of Spectroscopic Parameters and Electronic Transitions through Computational Methods

Computational chemistry offers robust methods for predicting the spectroscopic properties of molecules, providing a valuable complement to experimental measurements. ruc.dk For this compound, techniques like Time-Dependent Density Functional Theory (TD-DFT) are instrumental in forecasting its electronic absorption and emission spectra. nih.gov

TD-DFT calculations can predict the energies of electronic transitions from the ground state to various excited states. nih.gov These predicted transition energies correspond to the absorption peaks in the UV-visible spectrum. For a molecule with an extended π-system like this compound, the calculations would typically show a strong transition corresponding to the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com The nature of these orbitals, including their spatial distribution and energy levels, determines the photophysical properties of the molecule.

The table below presents a hypothetical set of data that could be generated from TD-DFT calculations for this compound, illustrating the type of information that can be obtained.

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 385 | 0.85 | HOMO → LUMO |

| S₀ → S₂ | 350 | 0.15 | HOMO-1 → LUMO |

| S₀ → S₃ | 320 | 0.05 | HOMO → LUMO+1 |

| This is a hypothetical data table for illustrative purposes. |

In addition to absorption spectra, computational methods can also model the relaxation of the molecule in its excited state. nih.gov By optimizing the geometry of the first singlet excited state (S₁), it's possible to predict the emission wavelength, which corresponds to the fluorescence spectrum. The difference between the absorption and emission energies, known as the Stokes shift, can also be estimated.

Furthermore, computational models can provide insights into the vibrational frequencies of the molecule, which correspond to peaks in the Infrared (IR) and Raman spectra. researchgate.net Natural Bond Orbital (NBO) analysis, another computational tool, can offer detailed information about intramolecular and intermolecular interactions, such as charge transfer and delocalization of electron density, which influence the electronic transitions. tandfonline.com

Simulation of Charge Transport and Exciton (B1674681) Dynamics in Organic Semiconductors

The potential of this compound as an organic semiconductor can be extensively studied through computational simulations that model charge transport and exciton dynamics. aps.orgox.ac.uk These simulations are crucial for understanding the fundamental processes that govern the performance of organic electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). worktribe.com

Charge transport in organic semiconductors is often described as a "hopping" mechanism, where charge carriers (electrons or holes) move between adjacent molecules. worktribe.com Computational methods, such as kinetic Monte Carlo simulations, can model this process by calculating the charge transfer rates between molecules. github.io These rates are highly dependent on the electronic coupling between neighboring molecules and the reorganization energy associated with the charge transfer. Quantum chemical calculations are used to determine these parameters from the molecular structure and packing. The mobility of charge carriers, a key performance metric for semiconductors, can be predicted from these simulations. shuaigroup.net

Exciton dynamics, which describes the behavior of bound electron-hole pairs (excitons) formed upon photoexcitation, is another critical aspect. github.ionih.gov The simulation of exciton migration is essential for understanding the efficiency of OLEDs and organic photovoltaic cells. ox.ac.uk Computational models can simulate the movement of excitons through the material, their potential dissociation into free charge carriers, or their decay through radiative (light emission) or non-radiative pathways. nih.govarxiv.org For a material like this compound, simulations can reveal how the molecular arrangement and intermolecular interactions affect the diffusion length and lifetime of excitons.

Multiscale modeling approaches combine different computational techniques to bridge the gap between molecular properties and device-level performance. aps.org For instance, molecular dynamics simulations can predict the morphology of a thin film of this compound, which is then used as input for quantum chemical calculations of electronic properties and, subsequently, for charge transport and exciton dynamics simulations.

Theoretical Insights into Reaction Mechanisms and Synthetic Pathways

Computational chemistry provides valuable insights into the mechanisms of chemical reactions and can aid in the design of efficient synthetic routes for compounds like this compound. rsc.org By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and reaction products, and calculate the activation energies that govern the reaction rate.

The synthesis of this compound likely involves the protection of the hydroxyl groups of 2,7-dihydroxyanthracene with benzyl (B1604629) groups. A common method for this is the Williamson ether synthesis, where the dihydroxyanthracene is deprotonated with a base to form a dianion, which then reacts with a benzyl halide. Theoretical calculations can model this S_N2 reaction, providing information on the geometry of the transition state and the influence of the solvent and counter-ions on the reaction pathway.

Furthermore, computational studies can be used to investigate the regioselectivity of reactions. For example, in the functionalization of the anthracene core, theoretical models can predict which positions are most susceptible to electrophilic or nucleophilic attack by analyzing the distribution of electron density and the energies of the frontier molecular orbitals. acs.org

Theoretical calculations are also employed to understand and predict the outcomes of more complex reactions, such as cycloadditions. For instance, the Diels-Alder reaction of substituted anthracenes with dienophiles can lead to different stereoisomers. Computational modeling of the transition states for the formation of syn and anti adducts can explain or predict the observed stereochemical preference. researchgate.net While direct studies on this compound may be limited, research on similar anthracene derivatives has shown that theoretical calculations can elucidate the factors controlling regioselectivity and stereoselectivity. researchgate.net

Emerging Research Directions and Future Outlook

Exploration of Novel Substitution Patterns for Tailored Optoelectronic Properties

The substitution pattern on the anthracene (B1667546) core is a critical determinant of its optoelectronic properties. While 9,10-substituted anthracenes have been extensively studied, research is increasingly turning towards other substitution patterns, such as the 2,7-disubstitution seen in 2,7-Bis(benzyloxy)anthracene, to unlock new functionalities. beilstein-journals.orgchemrxiv.org The introduction of substituents at these positions can significantly alter the frontier molecular orbital (HOMO-LUMO) energy levels, influencing the material's charge injection and transport capabilities, as well as its emission characteristics. researchgate.net

Researchers are actively exploring the synthesis of novel 2,7-disubstituted anthracene derivatives with a variety of functional groups to achieve tailored optoelectronic properties. The benzyloxy groups in this compound, for instance, can be modified to include different alkyl or aryl side chains. These modifications can impact the material's solubility, film-forming properties, and solid-state packing, all of which are crucial for device performance. beilstein-journals.org The synthesis of such derivatives often involves multi-step reaction sequences, starting from commercially available precursors. chemrxiv.org

| Substitution Pattern | Key Synthetic Strategies | Potential Impact on Optoelectronic Properties |

| 2,7-dialkoxy | Reduction of the corresponding anthraquinones. beilstein-journals.org | Tuning of HOMO/LUMO levels, improved solubility. |

| 2,3,6,7-tetrahalo | Cobalt-catalyzed cyclotrimerization followed by halodesilylation and oxidation. beilstein-journals.org | Precursors for further functionalization, enhanced stability. |

| 2,3,6,7-tetracarbonitrile | Intramolecular double ring-closing condensation. beilstein-journals.orgchemrxiv.org | Strong electron-accepting properties, potential for n-type materials. |

The exploration of these novel substitution patterns is expected to lead to the development of a new generation of anthracene-based materials with precisely controlled optoelectronic properties, suitable for a wide range of applications.

Integration of this compound into Complex Functional Devices

Anthracene derivatives have long been utilized in various organic electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. beilstein-journals.orgmdpi.com The unique properties of this compound and its derivatives make them attractive candidates for integration into more complex and functional device architectures.

In the realm of OLEDs, the blue emission properties of many anthracene derivatives are of particular interest. researchgate.net The 2,7-disubstitution pattern can be leveraged to fine-tune the emission color and improve the efficiency and stability of blue OLEDs, which remain a key challenge in the field. researchgate.netrsc.org The benzyloxy groups can also enhance the material's thermal stability, a crucial factor for long-lasting devices.

For OFETs, the molecular packing and thin-film morphology of the organic semiconductor are paramount. The bulky benzyloxy groups in this compound can influence the intermolecular interactions and promote favorable packing motifs for efficient charge transport. By carefully controlling the deposition conditions, it may be possible to achieve highly ordered thin films with enhanced charge carrier mobility.

| Device Type | Potential Role of this compound Derivatives | Key Performance Metrics |

| Organic Light-Emitting Diodes (OLEDs) | Emitting layer material, host material. researchgate.netrsc.org | High quantum efficiency, color purity, operational stability. |

| Organic Field-Effect Transistors (OFETs) | Active channel material. | High charge carrier mobility, high on/off ratio, low threshold voltage. |

| Organic Solar Cells (OSCs) | Donor or acceptor material. | High power conversion efficiency, good fill factor. |

| Organic Sensors | Fluorescent probes for analyte detection. beilstein-journals.org | High sensitivity and selectivity. |

The integration of this compound into these devices is an active area of research, with the potential to lead to significant advancements in their performance and functionality.

Advanced Characterization Techniques for In-Situ Studies of Anthracene Materials

To fully understand and optimize the performance of devices based on this compound, it is crucial to employ advanced characterization techniques that can probe the material's properties in-situ, i.e., during device operation. These techniques provide invaluable insights into the dynamic processes that govern device performance, such as charge injection, transport, and recombination.

Techniques like X-ray diffraction and spectroscopy can be used to study the crystal structure and molecular orientation of the anthracene derivative within the device. beilstein-journals.orgnih.govmdpi.com Spectroscopic ellipsometry and atomic force microscopy can provide information about the thin-film morphology and its evolution during device operation. Furthermore, time-resolved photoluminescence and electroluminescence measurements can shed light on the excited-state dynamics and charge recombination processes.

The data obtained from these in-situ studies can be used to establish structure-property relationships, which are essential for the rational design of new and improved materials. For example, by correlating the molecular packing of this compound with its charge transport properties, researchers can develop strategies to optimize the material for high-performance OFETs.

Interdisciplinary Research with Materials Science and Engineering for New Applications

The future development of this compound and its derivatives will greatly benefit from interdisciplinary collaborations between chemists, physicists, materials scientists, and engineers. By combining expertise from these different fields, it will be possible to explore new and exciting applications for these materials beyond traditional organic electronics.

For instance, the fluorescent properties of this compound could be exploited in the development of novel biosensors and imaging agents. mdpi.com Its unique molecular structure could also make it a suitable candidate for applications in nonlinear optics and photonics. Furthermore, by incorporating this anthracene derivative into polymer matrices or other composite materials, it may be possible to create new functional materials with tailored mechanical, thermal, and electronic properties.

The synergy between fundamental scientific research and applied engineering will be crucial for translating the potential of this compound into real-world technologies. As our understanding of this fascinating molecule continues to grow, so too will the range of its potential applications.

Q & A

Q. What are the recommended safety protocols for handling 2,7-Bis(benzyloxy)anthracene in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Based on analogous anthracene derivatives, this compound may pose risks of skin/eye irritation (H315, H319) and respiratory irritation (H335). Use PPE including nitrile gloves, lab coats, and ANSI Z87.1-compliant safety goggles. Avoid dust generation via wet handling or enclosed systems .

- Ventilation : Use local exhaust ventilation (e.g., fume hoods) during synthesis or purification to limit airborne exposure. General room ventilation (≥6 air changes/hour) is recommended for lower-risk tasks .

- Spill Management : Collect spills with non-sparking tools, place in sealed containers, and dispose via hazardous waste protocols. Avoid dry sweeping; use HEPA-filtered vacuums or wet methods .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use H/C NMR to verify benzyloxy substitution patterns and anthracene core integrity. Compare chemical shifts with analogous compounds (e.g., 9,10-Bis(3,5-dihydroxyphenyl)anthracene) .

- Purity Analysis : High-performance liquid chromatography (HPLC) with UV-Vis detection (λ = 250–400 nm) is optimal for quantifying impurities. Gas chromatography (GC) may complement analysis if the compound is volatile under inert conditions .

- Mass Spectrometry : High-resolution MS (HRMS) or MALDI-TOF can confirm molecular weight and detect side products like dealkylated derivatives .

Q. How can researchers mitigate aggregation-induced quenching in anthracene-based compounds during optical studies?

- Methodological Answer :

- Solvent Selection : Use low-polarity solvents (e.g., toluene) to reduce π-π stacking. Test solvent effects via UV-Vis and fluorescence spectra .

- Concentration Optimization : Dilute samples to ≤10 M to minimize intermolecular interactions. Confirm via concentration-dependent emission studies .

- Steric Hindrance : Introduce bulky substituents (e.g., tert-butyl groups) at non-reactive positions to disrupt aggregation, as demonstrated in 9,10-bis(di-p-anisylamine)anthracene derivatives .

Advanced Research Questions

Q. How does the substitution pattern on the anthracene core influence the photophysical properties of derivatives like this compound?

- Methodological Answer :

- Positional Effects : Compare 2,7-substitution with 9,10-substituted analogs (e.g., 9,10-Bis(phenylethynyl)anthracene). Use time-resolved fluorescence to assess excited-state lifetimes, which are often longer in symmetrically substituted derivatives due to reduced non-radiative decay .

- Electron-Withdrawing/DONating Groups : Attach electron-donating benzyloxy groups at 2,7-positions to stabilize HOMO levels. Validate via cyclic voltammetry and DFT calculations .

Q. What synthetic routes are optimal for introducing benzyloxy groups at the 2,7-positions of anthracene?

- Methodological Answer :

- Friedel-Crafts Alkylation : React anthraquinone with benzyl chloride in the presence of AlCl to achieve regioselective substitution. Monitor reaction progress via TLC (hexane:ethyl acetate = 4:1) .

- Protection/Deprotection : Protect anthracene hydroxyl groups with trimethylsilyl ethers before benzylation. Purify intermediates via silica gel chromatography (gradient elution with dichloromethane/methanol) .

Q. What strategies can resolve conflicting data regarding electronic coupling in anthracene derivatives with multiple substituents?

- Methodological Answer :

- Spectroelectrochemistry : Perform in-situ UV-Vis-NIR during redox cycling to track charge-transfer transitions. For example, 2,6-bis(di-p-anisylamine)anthracene shows distinct absorption bands for mixed-valence states .

- Single-Crystal XRD : Resolve substituent orientation and π-overlap ambiguities. Compare with computational models (e.g., DFT) to validate electronic coupling magnitudes .

Q. How can computational modeling predict the solubility and stability of this compound in different solvents?

- Methodological Answer :

- COSMO-RS Simulations : Calculate Hansen solubility parameters (δ, δ, δ) to rank solvents (e.g., chloroform vs. DMSO). Validate with experimental solubility tests at 25°C .

- Degradation Pathways : Use molecular dynamics (MD) to model hydrolysis or oxidation under ambient conditions. Compare with accelerated aging studies (e.g., 40°C/75% RH for 28 days) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.